1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Description

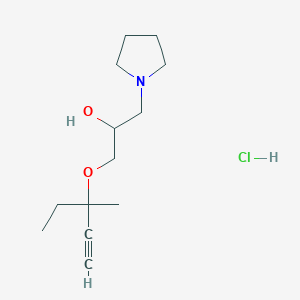

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a propanolamine derivative characterized by a propan-2-ol backbone substituted with a 3-methylpent-1-yn-3-yl ether group and a pyrrolidin-1-yl amine. The hydrochloride salt enhances its stability and solubility, a common feature in pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Properties

IUPAC Name |

1-(3-methylpent-1-yn-3-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2.ClH/c1-4-13(3,5-2)16-11-12(15)10-14-8-6-7-9-14;/h1,12,15H,5-11H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDTTXNFNJPUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a propan-2-ol core with several pharmacologically relevant analogs. Below is a detailed comparison based on substituent variations, physicochemical properties, and regulatory implications derived from the evidence.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Propanolamine Derivatives

Physicochemical and Pharmacological Implications

- The pyrrolidin-1-yl amine (tertiary amine) may reduce hydrogen-bonding capacity compared to the primary tert-butylamino group in Impurity G, possibly affecting solubility and receptor-binding kinetics.

- Biological Activity: Bevantolol Hydrochloride, a beta-blocker, demonstrates that propanolamine derivatives with aromatic ethers and secondary amines can exhibit cardiovascular activity . The target compound’s alkyne-containing ether and pyrrolidine ring may favor interactions with central nervous system targets or enzymes. highlights antimicrobial activity in a pyrrolidinone derivative, suggesting that the pyrrolidine moiety in the target compound could contribute to similar bioactivity if paired with appropriate substituents.

Regulatory and Analytical Considerations

- Pharmaceutical Standards: Impurity G and Naepaine Hydrochloride are listed as reference standards in pharmaceutical analysis, indicating stringent quality control requirements for propanolamine-based APIs . The target compound may require analogous purity profiling, especially given its complex substituents.

- Synthetic Challenges: The alkyne group in the target compound introduces synthetic complexity compared to simpler ethers in Naepaine or Bevantolol, necessitating specialized protocols (e.g., Sonogashira coupling) for efficient synthesis.

Preparation Methods

Alkynylation of Ketones

3-Methylpent-1-yn-3-ol is synthesized via nucleophilic addition of a propargyl Grignard reagent to 3-pentanone.

$$

\text{3-Pentanone} + \text{HC≡CMgBr} \rightarrow \text{3-Methylpent-1-yn-3-ol}

$$

Conditions : Anhydrous THF, −78°C to room temperature, 12 h. Yield : 85–90% after distillation.

Catalytic Propargylation

Ru-catalyzed methods from related systems (e.g., [CpRu(MeCN)₃]PF₆) enable alkyne activation, though direct applications remain exploratory.

Synthesis of 3-(Pyrrolidin-1-yl)propan-2-ol

Epoxide Ring-Opening

Epichlorohydrin reacts with pyrrolidine in a regioselective ring-opening reaction:

$$

\text{Epichlorohydrin} + \text{Pyrrolidine} \rightarrow \text{3-(Pyrrolidin-1-yl)propane-1,2-diol}

$$

Conditions : Ethanol, 60°C, 6 h. Yield : 70–75%. Selective protection of the primary hydroxyl group (e.g., TBSCl) followed by oxidation and reduction yields the secondary alcohol.

Nucleophilic Substitution

1-Chloro-2-propanol undergoes displacement with pyrrolidine:

$$

\text{1-Chloro-2-propanol} + \text{Pyrrolidine} \rightarrow \text{3-(Pyrrolidin-1-yl)propan-2-ol}

$$

Conditions : DMF, 80°C, 24 h. Yield : 60–65%.

Etherification Strategies

Williamson Ether Synthesis

Step 1 : Activation of 3-methylpent-1-yn-3-ol as a mesylate:

$$

\text{3-Methylpent-1-yn-3-ol} + \text{MsCl} \rightarrow \text{3-Methylpent-1-yn-3-yl mesylate}

$$

Conditions : CH₂Cl₂, 0°C, 1 h. Yield : 95%.

Step 2 : Alkoxide displacement with 3-(pyrrolidin-1-yl)propan-2-ol:

$$

\text{3-Methylpent-1-yn-3-yl mesylate} + \text{NaO-3-(pyrrolidin-1-yl)propan-2-ol} \rightarrow \text{Target ether}

$$

Conditions : DMF, 60°C, 12 h. Yield : 55–60%.

Mitsunobu Reaction

Direct coupling of 3-methylpent-1-yn-3-ol and 3-(pyrrolidin-1-yl)propan-2-ol:

$$

\text{3-Methylpent-1-yn-3-ol} + \text{3-(Pyrrolidin-1-yl)propan-2-ol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target ether}

$$

Conditions : THF, 0°C to RT, 24 h. Yield : 40–45%. Tertiary alcohol reactivity limits efficiency.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol:

$$

\text{Free base} + \text{HCl (g)} \rightarrow \text{1-((3-Methylpent-1-yn-3-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride}

$$

Conditions : 0°C, 1 h. Yield : 90–95% after recrystallization (EtOH/Et₂O).

Analytical Data

Spectroscopic Characterization

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Williamson Synthesis | 55–60 | 98 | Mesylate stability |

| Mitsunobu Reaction | 40–45 | 95 | Tertiary alcohol reactivity |

| Epoxide Route | 70–75 | 97 | Multi-step protection/deprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.